molecular formula C16H22O3 B3060373 1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one CAS No. 312318-69-7

1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one

Cat. No. B3060373
CAS RN: 312318-69-7
M. Wt: 262.34 g/mol
InChI Key: WKBCGFKBGIWXAW-UHFFFAOYSA-N
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Description

1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one, also known as 4-MeO-PCP, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in the 1970s and has gained popularity as a recreational drug in recent years. Despite its recreational use, 4-MeO-PCP has also been studied for its potential therapeutic applications in scientific research.

Scientific Research Applications

1. Structural Analysis and Synthesis

1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one and its derivatives have been a focus in crystallography and molecular structure studies. For example, a related compound, 3-(2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl)-2-(4-methylphenyl)-thiazolidin-4-one, was synthesized and its crystal structure analyzed, highlighting its intermolecular hydrogen bonds (Doreswamy et al., 2009).

2. Antimicrobial Applications

Several studies have explored the antimicrobial properties of compounds related to 1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one. For instance, novel derivatives were synthesized and showed significant antimicrobial activity, indicating potential for pharmaceutical applications (Nagamani et al., 2018).

3. Antioxidant and Antimicrobial Activity

Research has been conducted on similar compounds for their potential in antimicrobial and antioxidant applications. A study synthesized a homologous series of derivatives and tested them against various pathogens, including gram-positive and gram-negative bacteria and yeast, also assessing their antioxidant activity (Čižmáriková et al., 2020).

4. Photophysics and Vibronic Interaction

Photophysical studies of chalcone derivatives related to 1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one have been conducted to understand their phosphorescence emission and excitation spectra, which is essential for applications in optical materials and sensing technologies (Bangal et al., 1996).

5. Cancer Research

Compounds structurally related to 1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one have been isolated and tested for their anticancer activities. A study reported a new phenolic compound with strong cytotoxicity against tumor cell lines, demonstrating its potential in cancer treatment research (Rayanil et al., 2011).

properties

IUPAC Name

1-(1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-19-14-8-5-13(6-9-14)7-10-15(17)16(18)11-3-2-4-12-16/h5-6,8-9,18H,2-4,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBCGFKBGIWXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2(CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351281
Record name 1-(1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one

CAS RN

312318-69-7
Record name 1-(1-hydroxycyclohexyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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